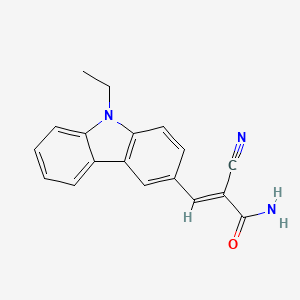

(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-21-16-6-4-3-5-14(16)15-10-12(7-8-17(15)21)9-13(11-19)18(20)22/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFRPYQQQAPBGD-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 9-ethyl-9H-carbazole and a suitable cyanoacetamide derivative.

Condensation Reaction: The key step involves a condensation reaction between 9-ethyl-9H-carbazole and the cyanoacetamide derivative under basic conditions to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Amide vs.

- Substituent Effects : Sulfamoyl (5b) and methoxy groups (5b) introduce polarity, improving aqueous solubility for pharmaceutical applications .

- Extended Conjugation : ADEKA-1’s thiophene chains enhance π-conjugation, making it suitable for optoelectronic applications .

Antimicrobial and Anticancer Potential

- Carbazole-Oxadiazole Hybrids: highlights 1,3,4-oxadiazole-carbazole hybrids with notable antimicrobial activity (e.g., compounds 4b, 4d, 4e). The cyanoenamide group in the target compound may similarly interact with microbial enzymes or DNA .

- Sulfonamide Derivatives : Compound 5b () demonstrates how sulfamoyl groups enhance enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound could be modified for similar targets .

Biological Activity

(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide is a synthetic compound belonging to the carbazole derivatives class, which are known for their diverse biological activities. This compound has garnered attention for its potential anticancer properties, attributed to its structural similarities with other bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyano group and a carbazole moiety, which contribute to its unique chemical properties. Its molecular formula is , and it exhibits significant reactivity due to the presence of the cyano group.

Anticancer Properties

Research indicates that (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interaction with specific proteins involved in cancer pathways, potentially modulating cell signaling and apoptosis.

Table 1: Summary of In Vitro Studies on Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12 | Cell cycle arrest | |

| HeLa | 15 | Apoptosis induction | |

| A549 | 10 | Inhibition of proliferation |

The mechanism through which (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or signaling pathways.

- Receptor Interaction : It may bind to specific receptors that regulate cellular growth and survival.

- Nucleophilic Reactions : The reactivity of the cyano group allows for interactions with nucleophiles in biological systems, potentially leading to the formation of adducts that alter protein functions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide:

- Carbazole Derivatives : A study on various carbazole derivatives showed that many possess significant antitumor activity, suggesting that modifications to the carbazole structure can enhance biological efficacy.

- Structure-Aactivity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like cyano enhances the biological activity of carbazole derivatives .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide has favorable absorption characteristics, with potential permeability across the blood-brain barrier. Toxicological assessments are ongoing to evaluate its safety profile in vivo.

Table 2: ADMET Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier | Yes |

| Plasma Protein Binding | Moderate |

| CYP450 Inhibition | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide?

- Methodology : A common approach involves condensation reactions between 9-ethylcarbazole derivatives and cyanoacetamide precursors. For example, sodium ethoxide (NaOEt) in absolute ethanol under reflux can facilitate the formation of the α,β-unsaturated cyanoenamide structure. Post-reaction purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:6) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts.

Q. How should researchers characterize the compound's purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the carbazole aromatic protons (δ 7.2–8.5 ppm), the cyano group (C≡N stretch at ~2200 cm⁻¹ in IR), and the enamide moiety (C=O stretch at ~1680 cm⁻¹) .

- Melting Point : Document consistency with literature values (if available) to assess purity.

- HPLC : Use reverse-phase chromatography to verify >95% purity.

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but could complicate purification.

- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate enamide formation .

- Temperature : Controlled heating (60–80°C) prevents decomposition of the cyano group.

- Data-Driven Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables. For example, a 2³ factorial design can assess temperature, solvent, and catalyst loading.

Q. How do the electronic properties of this compound influence its applications in organic electronics?

- Structure-Property Relationships :

- The carbazole moiety provides hole-transport capabilities due to its planar, conjugated π-system, while the cyano group enhances electron-withdrawing properties, facilitating charge transfer in organic semiconductors .

- Spectroscopic Validation : UV-Vis spectroscopy (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) quantify electronic transitions and band gaps .

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

- Cross-Validation :

- Compare NMR data with X-ray crystallography results (e.g., C–C bond lengths and angles) to confirm structural assignments .

- Replicate synthesis under standardized conditions to isolate batch-specific variations.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets from multiple labs.

Critical Analysis Guidelines

- Data Contradictions : If conflicting NMR data arise, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria using variable-temperature NMR .

- Mechanistic Insights : Density Functional Theory (DFT) calculations can model reaction pathways, such as the role of the cyano group in stabilizing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.